molecular formula C6H10N2 B12287642 2-(Pyrrolidin-3-YL)acetonitrile

2-(Pyrrolidin-3-YL)acetonitrile

Cat. No.: B12287642
M. Wt: 110.16 g/mol
InChI Key: ZKKCALAGXBADEJ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a multitude of natural products and pharmacologically important agents. frontiersin.org Its prevalence in nature is exemplified by its presence in amino acids such as proline and hydroxyproline, and in alkaloids like nicotine. frontiersin.orgwikipedia.org This structural unit is a cornerstone in drug discovery, with many synthetic and naturally occurring compounds containing this heterocyclic motif exhibiting significant biological activity. frontiersin.orgresearchgate.net

The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable feature in the design of molecules that can interact with biological targets with high specificity. nih.govnih.gov The presence of stereogenic centers in substituted pyrrolidines adds to their molecular diversity and complexity, making them attractive scaffolds for medicinal chemists. nih.govnih.gov The development of stereoselective synthetic methods to control the spatial arrangement of substituents on the pyrrolidine ring is a vibrant area of research, enabling the synthesis of specific enantiomers that often exhibit distinct biological profiles. nih.gov

Role of Acetonitrile (B52724) Derivatives as Key Synthons in Contemporary Synthesis

Acetonitrile and its derivatives are highly valuable synthons in modern organic synthesis. mdpi.com The nitrile functional group (-C≡N) is a versatile precursor that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones. chem960.com This chemical reactivity makes acetonitrile derivatives crucial intermediates for constructing complex molecular architectures. chem960.com

The carbon atom adjacent to the nitrile group can be readily deprotonated to form a carbanion, which can then participate in carbon-carbon bond-forming reactions, a fundamental process in organic synthesis. researchgate.net Furthermore, the nitrile group itself can undergo cycloaddition reactions to form various heterocyclic compounds. mdpi.com Acetonitrile can also serve as a source of nitrogen in the synthesis of nitrogen-containing molecules. mdpi.com The dual role of acetonitrile as both a reactive functional group and a building block makes it an indispensable tool for synthetic chemists. mdpi.comresearchgate.net

Overview of Research Trends Pertaining to 2-(Pyrrolidin-3-YL)acetonitrile and Related Analogues

The compound this compound combines the structural features of both a pyrrolidine ring and an acetonitrile moiety, making it a valuable intermediate in the synthesis of targeted therapeutic agents. chem960.com A significant focus of research has been its application in the development of enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: One of the most prominent areas of research involving this compound analogues is in the creation of dipeptidyl peptidase IV (DPP-4) inhibitors. mdpi.com DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov The pyrrolidine scaffold in these inhibitors can mimic the natural substrates of the DPP-4 enzyme. mdpi.com The nitrile group often acts as a "warhead," forming a reversible covalent bond with a serine residue in the active site of the enzyme, leading to potent and selective inhibition. drugbank.comresearchgate.net

Janus Kinase (JAK) Inhibitors: Another significant research trend is the use of pyrrolidine-acetonitrile derivatives as precursors for Janus kinase (JAK) inhibitors. nih.gov JAKs are a family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in inflammation and immune responses. nih.gov By modifying the this compound scaffold, researchers have developed potent inhibitors of JAKs, which are being investigated for the treatment of autoimmune diseases and cancers. nih.govnih.gov

The versatility of the this compound structure allows for the synthesis of a diverse library of compounds with potential therapeutic applications. Its stable yet reactive nature makes it a valuable building block in medicinal chemistry for creating complex and biologically active molecules. chem960.com

Data Tables

Table 1: Chemical Identity of this compound

IUPAC Name This compound hydrochloride sigmaaldrich.com
CAS Number 152400-87-8 sigmaaldrich.com
Molecular Formula C6H10N2 sigmaaldrich.com
Molecular Weight 146.62 g/mol (hydrochloride salt) sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-pyrrolidin-3-ylacetonitrile

InChI

InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-2,4-5H2

InChI Key

ZKKCALAGXBADEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC#N

Origin of Product

United States

Synthetic Methodologies for 2 Pyrrolidin 3 Yl Acetonitrile and Complex Pyrrolidine Acetonitrile Derivatives

Direct Synthesis Approaches Utilizing the Pyrrolidine (B122466) Core

A common and effective strategy for the synthesis of 2-(pyrrolidin-3-yl)acetonitrile and its analogs involves the modification of a pre-formed pyrrolidine ring. This approach leverages the availability of commercial or readily synthesized pyrrolidine starting materials.

Functionalization of Pre-existing Pyrrolidine Rings

The functionalization of a pre-existing pyrrolidine ring is a versatile method for introducing a variety of substituents. nih.gov This approach often begins with commercially available and optically pure starting materials like proline or 4-hydroxyproline, which already possess a chiral center, ensuring the stereochemical integrity of the final product. nih.gov

Recent advancements have focused on the direct C-H functionalization of the pyrrolidine ring. For instance, a redox-neutral α-C–H arylation of pyrrolidines has been developed using a quinone monoacetal as an oxidizing agent and DABCO as a base, allowing for the one-step synthesis of α-aryl-substituted pyrrolidines. rsc.orgrsc.org This method can be applied to various substituted pyrrolidines, with the reaction proceeding at the less sterically hindered position. rsc.org The general mechanism involves the in-situ formation of an iminium ion, which is then attacked by a nucleophile. rsc.org

The following table summarizes the scope of aromatic nucleophiles used in the α-arylation of pyrrolidine. rsc.org

EntryNucleophileProductYield (%)
12-Naphthol3a85
24-Methoxyphenol3b75
3Phenol3c60
4Indole3m56
5N-Methylindole3n60
6Methylphenylacetylene3o30
Reactions were performed with pyrrolidine (0.33 mmol), quinone monoacetal 2 (0.3 mmol), nucleophile (0.45 mmol), and DABCO (0.06 mmol) at 60 °C in toluene. rsc.org

Introduction of the Acetonitrile (B52724) Moiety via Cyanomethylation

The introduction of the acetonitrile group onto a pyrrolidine scaffold is a key step in the synthesis of the target compound. This can be achieved through cyanomethylation, a process that involves the addition of a cyanomethyl group (-CH₂CN). Acetonitrile itself can serve as the source of the cyanomethyl radical or anion. mdpi.com

One approach involves the deprotonation of acetonitrile using a strong base to form a nucleophilic cyanomethyl anion, which can then react with an electrophilic pyrrolidine derivative. mdpi.com Alternatively, radical-based methods can be employed. For example, the reaction of an N-sulfonyl allylamine (B125299) with acetonitrile in the presence of a copper catalyst can lead to the formation of a cyanomethylated aziridine, which can be a precursor to pyrrolidine derivatives. mdpi.com

A nickel-catalyzed cyanomethylation of ketones and isatins with acetonitrile has also been reported, affording the corresponding products in high yields. mdpi.com This method highlights the utility of transition metal catalysis in facilitating the formation of the crucial carbon-carbon bond.

Cycloaddition-Based Strategies for Pyrrolidine Acetonitrile Scaffolds

Cycloaddition reactions provide a powerful and convergent approach to the construction of the pyrrolidine ring itself, with the potential to install the desired acetonitrile functionality or a suitable precursor during the ring-forming step.

[3+2] Cycloaddition Reactions in Pyrrolidine Ring Formation

The [3+2] cycloaddition reaction is a classic and highly effective method for synthesizing five-membered heterocyclic rings like pyrrolidine. This reaction typically involves the combination of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. Azomethine ylides are common 1,3-dipoles used for this purpose. researchgate.net

For instance, the reaction of an azomethine ylide with an appropriately substituted alkene bearing a cyano group or a precursor can directly lead to a functionalized pyrrolidine ring. The regio- and stereoselectivity of the reaction are influenced by the nature of the dipole and the dipolarophile. A base-promoted [3+2] cycloaddition strategy has been developed for the synthesis of 2,3,5-trisubstituted 1H-pyrroles, demonstrating the versatility of this approach. researchgate.net

Intramolecular Cyclization Pathways for Pyrrolidine Acetonitrile Systems

Intramolecular cyclization offers another elegant route to pyrrolidine rings. This strategy involves the cyclization of an acyclic precursor that already contains the necessary atoms for the ring and the desired side chain. For example, the cyclization of an alcohol containing a nitrogen atom and a nitrile group can lead to the formation of a pyrrolidine acetonitrile derivative. nih.gov

Biocatalytic approaches have also been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org These reactions can create complex pyrrolidine structures that could potentially be further elaborated to the target acetonitrile derivative.

Catalytic Approaches in the Synthesis of Pyrrolidine Acetonitrile Compounds

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrrolidine acetonitrile derivatives is no exception. Both metal-based and organocatalytic systems have been developed to facilitate key transformations with high efficiency and selectivity.

Transition metal catalysts, particularly those based on copper and nickel, are effective in cyanomethylation reactions. mdpi.com Copper(I) acetate, for example, has been used to catalyze the cyanomethylation of various imines with acetonitrile. mdpi.com Similarly, nickel complexes have been shown to be excellent catalysts for the addition of acetonitrile to ketones. mdpi.com

Biocatalysis offers a green and highly stereoselective alternative for the synthesis of complex pyrrolidine derivatives. rsc.org Enzymes such as laccases can be used to catalyze reactions that form highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org

Furthermore, photo-promoted ring contraction of pyridines using a silylborane has been reported as a novel method for synthesizing pyrrolidine derivatives. researchgate.net This reaction proceeds through a vinylazomethine ylide intermediate and demonstrates broad substrate scope. researchgate.net

The following table provides a summary of various catalytic approaches.

Catalytic SystemReaction TypeSubstratesKey FeaturesReference
Copper(I) acetateCyanomethylationImines, AcetonitrileEfficient C-C bond formation mdpi.com
Nickel ComplexCyanomethylationKetones, AcetonitrileHigh yields, good functional group tolerance mdpi.com
Laccase (Novozym 51003)Oxidative AdditionCatechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesHigh stereoselectivity, mild conditions rsc.org
Photochemical/SilylboraneRing ContractionPyridines, SilylboraneNovel route to functionalized pyrrolidines researchgate.net

Metal-Catalyzed Reactions for Pyrrolidine Acetonitrile Synthesis

Metal-catalyzed reactions are pivotal in the synthesis of pyrrolidine rings, often employing cycloaddition strategies. A notable example involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This method allows for the construction of enantioenriched pyrrolidine derivatives. The process can be combined with H/D exchange to introduce deuterium (B1214612) atoms site-specifically, which can be advantageous for optimizing the pharmacokinetic properties of drug candidates. rsc.org

Another approach utilizes ytterbium triflate (Yb(OTf)3) as a catalyst in a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. This method generates aldimines in situ, which then react to form pyrrolidines with high diastereoselectivity, particularly favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org The efficiency of various Lewis acids has been compared, with Yb(OTf)3 emerging as the most effective. organic-chemistry.org

Silver-catalyzed 1,3-dipolar cycloadditions have also been employed to create spirocyclic pyrrolidine-lactones with good diastereoselectivity. tandfonline.com Furthermore, iridium complexes, such as Vaska's complex, can be used for the reductive generation of azomethine ylides from amides, which then undergo cycloaddition with electron-poor olefins to produce highly substituted pyrrolidines. acs.org

Table 1: Examples of Metal-Catalyzed Pyrrolidine Synthesis
Catalyst/MetalReaction TypeKey FeaturesReference
Copper(I)Asymmetric 1,3-Dipolar CycloadditionEnantioenriched products, potential for deuteration. rsc.org
Ytterbium Triflate (Yb(OTf)3)Three-Component ReactionHigh diastereoselectivity for cis-2,5-substituted pyrrolidines. organic-chemistry.org
Silver(I)1,3-Dipolar CycloadditionSynthesis of spirocyclic pyrrolidine-lactones. tandfonline.com
Iridium (Vaska's Complex)Reductive Azomethine Ylide GenerationSynthesis of highly substituted pyrrolidines from amides. acs.org

Organocatalytic Methodologies for Pyrrolidine Acetonitrile Derivatives

Organocatalysis offers a metal-free alternative for the synthesis of pyrrolidine derivatives, often focusing on asymmetric transformations. Chiral pyrrolidine-based organocatalysts themselves are synthesized and then employed to catalyze reactions like the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

A prominent strategy involves the use of chiral phosphoric acids to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines. whiterose.ac.uk This "clip-cycle" approach allows for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivity. whiterose.ac.uk Prolinamide organocatalysts have also been developed and utilized in the Michael addition of aldehydes to β-nitroalkenes. nih.gov

Multicomponent reactions can also be driven by organocatalysts. For instance, tributylphosphine (B147548) can catalyze the reaction between aldehydes, amines, and trimethylsilyl (B98337) cyanide to form an amino nitrile, which then reacts with methyl acrylate (B77674) to yield substituted N-aryl-pyrrolidines. tandfonline.com

Stereoselective Synthesis of Chiral this compound Analogues

The demand for enantiomerically pure pyrrolidine-containing compounds has spurred the development of various stereoselective synthetic methods.

Asymmetric Synthetic Routes to Enantiomerically Enriched Pyrrolidine Acetonitriles

Asymmetric synthesis of pyrrolidine acetonitriles often relies on catalytic methods that introduce chirality in a controlled manner. Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are a well-established method for producing a wide array of enantioenriched pyrrolidines. researchgate.net These reactions can achieve high yields and excellent stereoselectivity.

The synthesis of new pyrrolidine-based organocatalysts from chiral precursors like (R)-glyceraldehyde acetonide has been reported. nih.gov These catalysts have proven effective in promoting asymmetric Michael additions, a key C-C bond-forming reaction in the synthesis of complex molecules. nih.gov

Diastereoselective Control in Multicomponent and Cycloaddition Reactions

Diastereoselective control is crucial when multiple stereocenters are formed in a single reaction. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they can construct complex molecules with multiple stereogenic centers in a single operation. For example, a titanium tetrachloride-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly substituted pyrrolidines with excellent diastereoselectivity. nih.govnih.gov

1,3-Dipolar cycloadditions of azomethine ylides are a cornerstone for preparing pyrrolidines. scholaris.canih.gov While these reactions can sometimes yield mixtures of endo and exo cycloadducts, the diastereoselectivity can be biased by using specific functional groups or conformational constraints. scholaris.ca A reaction cascade involving the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and nucleophilic cyclization, has been developed to afford substituted pyrrolidines in high yields and diastereomeric purity. scholaris.canih.gov Another strategy involves an N-bromosuccinimide (NBS)-induced aminocyclization–ring expansion cascade of cinnamylaziridine to produce functionalized pyrrolidines with three stereocenters. rsc.org

Table 2: Stereoselective Control in Pyrrolidine Synthesis
Reaction TypeCatalyst/ReagentKey Stereochemical OutcomeReference
Multicomponent ReactionTitanium TetrachlorideExcellent diastereoselectivity, up to three contiguous asymmetric centers. nih.govnih.gov
Azomethine Ylide Cycloaddition/Nucleophilic CyclizationTin or Silicon PrecursorsHigh diastereomeric purity by controlling the reaction path. scholaris.canih.gov
Aminocyclization-Ring Expansion CascadeN-Bromosuccinimide (NBS)Excellent diastereoselectivity in forming functionalized pyrrolidines. rsc.org
[3+2] CycloadditionBenzoic AcidDiastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov

Development of Novel and Efficient Synthetic Routes for Pyrrolidine Acetonitriles

The ongoing interest in pyrrolidine scaffolds continually drives the development of new and more efficient synthetic methodologies. nih.gov A key focus is on creating structurally diverse and complex pyrrolidines from simple, readily available starting materials.

One novel approach involves a Lewis acid-catalyzed, diastereoselective aza-Cope rearrangement–Mannich cyclization. This method has been shown to be highly efficient, yielding exclusively the trans isomers of acyl pyrrolidines at room temperature with substoichiometric amounts of BF3•OEt2. emich.edu

The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline and 4-hydroxyproline. mdpi.com For instance, the synthesis of the precursor for the drug Grazoprevir begins with Boc-protected trans-4-hydroxy-L-proline, which undergoes oxidation and further transformations. mdpi.com Similarly, a precursor for Voxilaprevir and Glecaprevir also utilizes a pyrrolidine derivative derived from a protected 4-hydroxy-L-proline. mdpi.com

Furthermore, multicomponent reactions continue to be a fertile ground for innovation. A one-pot, three-component cascade reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, has been used to obtain various pyrrolidine-2-carboxylates. tandfonline.com The use of microwave irradiation has also been explored to accelerate the synthesis of pyrrolidine-based heterocyclic compounds. tandfonline.com

Mechanistic Investigations of Reactions Involving 2 Pyrrolidin 3 Yl Acetonitrile and Its Precursors

Elucidation of Fundamental Reaction Mechanisms in Pyrrolidine (B122466) Acetonitrile (B52724) Formation

The synthesis of 3-substituted pyrrolidines, including the title compound, can be achieved through various strategic approaches. The formation of the pyrrolidine ring itself often relies on cyclization reactions, which can be broadly categorized into nucleophilic pathways and cycloadditions. nih.govdurham.ac.uk

Nucleophilic Addition and Substitution Pathways

The construction of the pyrrolidine skeleton frequently involves intramolecular nucleophilic attack. One common strategy is the cyclization of acyclic precursors containing both a nucleophilic amine and an electrophilic center, separated by a suitable carbon chain. For instance, the cyclization of an amino alcohol can be promoted by activating the hydroxyl group, which then undergoes intramolecular substitution by the amine nitrogen. organic-chemistry.org

Another key pathway involves Michael addition reactions. The synthesis of substituted N-aryl-pyrrolidines has been achieved by reacting amino nitriles with methyl acrylate (B77674) in the presence of a tributylphosphine (B147548) catalyst and acetonitrile as the solvent. tandfonline.com This highlights a direct method for introducing the cyanomethyl group or its precursors onto the pyrrolidine ring structure through a conjugate addition mechanism.

Palladium-catalyzed reactions have also emerged as powerful tools for forming 3-substituted pyrrolidines. nih.govchemrxiv.org For example, the hydroarylation of N-alkyl pyrrolines can furnish 3-aryl pyrrolidines. nih.gov While this specific example leads to an aryl substituent, the underlying mechanism involving migratory insertion and reductive elimination could be adapted for the introduction of other functional groups.

A general representation of a nucleophilic substitution pathway for pyrrolidine formation is the cyclization of a γ-amino halide or sulfonate. The reaction proceeds via an intramolecular SN2 mechanism where the amine attacks the carbon bearing the leaving group.

Table 1: Key Mechanistic Steps in Nucleophilic Pathways to Pyrrolidines

Step Description Key Intermediates
Activation Conversion of a hydroxyl group in an amino alcohol to a good leaving group (e.g., tosylate, halide). O-tosylated amino alcohol
Intramolecular Cyclization Nucleophilic attack of the amine onto the electrophilic carbon, displacing the leaving group. Cyclic ammonium (B1175870) salt
Deprotonation Loss of a proton to yield the neutral pyrrolidine ring. Pyrrolidine product

| Michael Addition | Conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile. | Enolate or carbanion intermediate |

Detailed Analysis of Cycloaddition Reaction Mechanisms

[3+2] Cycloaddition reactions are among the most efficient methods for constructing five-membered rings like pyrrolidine. nih.govresearchgate.net These reactions involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile). nih.gov Azomethine ylides are the most common 1,3-dipoles used for pyrrolidine synthesis. nih.govacs.org

An azomethine ylide can be generated in situ from the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone. tandfonline.commdpi.com This ylide then reacts with a dipolarophile, such as an alkene bearing an electron-withdrawing group, to form the pyrrolidine ring. For the synthesis of 2-(pyrrolidin-3-yl)acetonitrile, a suitable dipolarophile would be an alkene substituted with a cyanomethyl group or a precursor. The reaction of nonstabilized azomethine ylides with nitroalkenes has been used to prepare 3-nitropyrrolidines, which could potentially be converted to the corresponding nitrile. durham.ac.uk

The regioselectivity and stereoselectivity of these cycloadditions are highly predictable based on frontier molecular orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. rsc.org The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity, leading to the formation of specific stereoisomers. acs.orgacs.org For example, silver-catalyzed [3+2] cycloaddition reactions have been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.org Photocatalytic methods have also been developed for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to yield pyrrolidines. nih.gov

Mechanistic Role of Acetonitrile as a Reagent and Solvent in Organic Transformations

Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis due to its ability to dissolve a range of compounds and its relatively low reactivity. commonorganicchemistry.comfishersci.com However, it can also participate directly in reactions as a reagent. mdpi.comanhaochemical.com

As a solvent, acetonitrile's polarity can influence reaction rates and selectivities. In nucleophilic substitution reactions, its polar nature stabilizes charged intermediates and transition states. commonorganicchemistry.com It is a common solvent for multicomponent reactions used to synthesize pyrrolidine derivatives. tandfonline.com For instance, the synthesis of certain pyrrolidine-2-carboxylates occurs in acetonitrile, where it facilitates the formation of a Schiff base intermediate and subsequent Michael addition. tandfonline.com

As a reagent, the cyanomethyl group (•CH₂CN) or the cyanide radical (•CN) can be generated from acetonitrile and incorporated into molecules. mdpi.com This is particularly relevant for the synthesis of this compound. Copper-catalyzed cyanomethylation of imines with acetonitrile has been reported, demonstrating its use as a CN source. mdpi.com Furthermore, radical-initiated C-H functionalization of acetonitrile allows for its use as a two-carbon building block. researchgate.net Palladium-catalyzed couplings have also utilized acetonitrile as a source for the cyanomethyl group in the synthesis of α-aryl nitriles. researchgate.net

Proton Transfer Dynamics and the Characterization of Reaction Intermediates

Proton transfer is a fundamental step in many organic reactions, including the formation of pyrrolidines. In the cyclization of acylated aminomethyl cyclopropanes, regioselective C-C bond cleavage is achieved using trifluoroacetic acid, proceeding through a tertiary carbenium ion intermediate. The reaction's selectivity suggests an intramolecular proton transfer from the protonated amide function. organic-chemistry.org

The characterization of transient species like reaction intermediates is critical for confirming mechanistic proposals. Azomethine ylides, key intermediates in [3+2] cycloadditions, are often generated and consumed in situ. Their presence can sometimes be inferred or detected by spectroscopic methods under specific conditions. For example, in the synthesis of pyrroles via a [3+2] cycloaddition, a 2H-azirine intermediate was identified by ¹H NMR and HRMS analysis. researchgate.net Similarly, computational studies can predict the structures and energies of these intermediates. acs.org In copper-catalyzed intramolecular C-H amination to form pyrrolidines, the mechanism was elucidated by studying the reactivity of a putative fluorinated intermediate, which was synthesized and tested independently. acs.org

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. acs.orgacs.org It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, providing insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations have been extensively applied to study the mechanisms of pyrrolidine synthesis. For instance, DFT studies on the [3+2] cycloaddition of azomethine ylides have helped to rationalize the observed regio- and diastereoselectivity. acs.org These studies can analyze the energies of different transition states leading to various stereoisomers, explaining why one product is favored over others. The influence of catalysts, such as Lewis acids, on cycloaddition reactions has also been investigated, revealing that they can promote reactions by lowering the LUMO of the dipolarophile. researchgate.net

In a study on the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations unveiled that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.orgacs.org This level of detail is crucial for understanding and predicting the outcomes of complex transformations. DFT has also been used to propose mechanisms for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, showing that kinetic selectivity is more significant than thermodynamic selectivity in product formation. beilstein-journals.org The activation strain model, often used in conjunction with DFT, provides a quantitative understanding of reactivity by separating the activation energy into the energy required to distort the reactants and the interaction energy between them. rsc.orgacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methyl acrylate
Tributylphosphine
Sarcosine
Trifluoroacetic acid
1,1-diazene
1,4,5-trisubstituted pyrrolidine-2,3-dione
3-nitropyrrolidine

Analysis of Transition States and Energy Profiles in Pyrrolidine Acetonitrile Synthesis

The synthesis of the pyrrolidine ring, a key structural motif in many biologically active compounds, involves complex reaction mechanisms that can be elucidated through computational chemistry. Mechanistic investigations, particularly the analysis of transition states and energy profiles, provide crucial insights into reaction pathways, selectivity, and catalyst efficiency. While specific studies on this compound are not extensively detailed in the public domain, the principles can be understood by examining related pyrrolidine syntheses.

Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These studies help in identifying the structures of reactants, intermediates, transition states, and products, along with their relative energies. This information allows for the determination of activation energy barriers, which are critical in predicting reaction rates and understanding the factors that control the reaction's outcome.

One common route to pyrrolidine synthesis is through the cyclization of acyclic precursors. For instance, the formation of the pyrrolidine ring can occur via intramolecular C-H amination. In a copper-catalyzed intramolecular C-H amination to form pyrrolidines, DFT calculations have been used to elucidate the catalytic cycle. These studies have proposed a Cu(I)/Cu(II) pathway and have investigated the effects of different ligands on the catalyst's efficiency. acs.org The free energy profile for such a reaction reveals the various intermediates and transition states involved, with the N-F bond cleavage and subsequent C-H activation being key steps. acs.org

Another approach involves the functionalization of a pre-existing dihydropyrrole ring. For example, in the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, computational studies have been conducted to rationalize the observed reactivity and selectivity. acs.orgacs.org These studies have calculated the free energy profiles for different reaction pathways, such as C-H functionalization versus cyclopropanation. acs.orgacs.org For instance, the reaction with aryldiazoacetates leads to C-H functionalization, while the reaction with ethyl diazoacetate results in cyclopropanation. acs.orgacs.org

The analysis of the transition states in these reactions provides a deeper understanding of the origins of stereoselectivity. The geometry of the transition state, where key bonds are being formed and broken, dictates the spatial arrangement of the atoms in the product. By examining these structures, chemists can design catalysts and reaction conditions that favor the formation of a specific stereoisomer.

The synthesis of substituted pyrrolidine-2,3-diones has also been investigated computationally. A proposed mechanistic pathway for the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine was based on computational results, which suggested that the main product is formed favorably via the pathway with the lowest free energy of activation (ΔG#). beilstein-journals.org These calculations indicated that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product distribution. beilstein-journals.org

The following tables present representative data from computational studies on pyrrolidine synthesis, illustrating the types of information that can be obtained from such analyses.

Table 1: Calculated Free Energy Barriers for Competing Reaction Pathways in the Rhodium-Catalyzed Reaction of N-Boc-2,5-dihydro-1H-pyrrole

ReactantReaction PathwayTransition StateCalculated Free Energy Barrier (kcal/mol)
Ethyl diazoacetateC-H FunctionalizationTS32.3
AryldiazoacetateC-H FunctionalizationNot specifiedFavorable
Ethyl diazoacetateCyclopropanationNot specifiedFavorable

Data sourced from computational studies on rhodium-catalyzed reactions. acs.orgacs.org

Table 2: Key Steps and Intermediates in the Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis

StepDescriptionIntermediate/Transition StateKey Feature
1Catalyst-Substrate Complexationc1Formation of the initial complex.
2N-F Bond CleavageMECP (Minimum Energy Crossing Point)Transition from singlet to triplet spin state.
3Formation of Cu(II) Intermediatec2Unpaired electrons on nitrogen and copper.
4C-H Activation/Ring ClosureNot specifiedFormation of the pyrrolidine ring.

Based on DFT investigations of a [TpxCuL] catalyzed reaction. acs.org

These detailed mechanistic insights derived from computational chemistry are invaluable for the rational design of synthetic routes to complex molecules like this compound and its derivatives. By understanding the energy profiles and the nature of the transition states, chemists can optimize reaction conditions and develop new catalysts to achieve higher yields and selectivities.

Advanced Applications of 2 Pyrrolidin 3 Yl Acetonitrile and Its Derivatives As Chemical Building Blocks

Utility in the Construction of Complex Organic Scaffolds

The inherent structural features of 2-(pyrrolidin-3-yl)acetonitrile and its derivatives make them highly sought-after starting materials for the construction of intricate molecular architectures. The pyrrolidine (B122466) ring provides a three-dimensional framework that can be readily functionalized, while the acetonitrile (B52724) moiety offers a versatile handle for further chemical manipulation.

Pyrrolidine Acetonitrile as a Versatile Core Structural Motif

The pyrrolidine ring is a "privileged" scaffold in drug discovery, meaning it is frequently found in biologically active compounds. nih.govresearchgate.net Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net The stereocenters within the pyrrolidine ring further contribute to the molecule's three-dimensionality, enabling the development of stereoisomers with distinct biological profiles. researchgate.net The incorporation of the acetonitrile group onto this versatile core provides a reactive site for chain extension and the introduction of various functional groups, further expanding its utility in creating diverse molecular libraries.

Synthesis of Fused and Spirocyclic Heterocycles Incorporating Pyrrolidine Acetonitriles

The reactivity of the pyrrolidine and acetonitrile moieties facilitates the synthesis of more complex heterocyclic systems. Fused and spirocyclic structures are of particular interest in drug design as they often exhibit enhanced rigidity and novel pharmacological properties. rsc.org For instance, the intramolecular cyclization of appropriately substituted pyrrolidine acetonitriles can lead to the formation of fused ring systems. Furthermore, the pyrrolidine ring can serve as a core for the construction of spirocyclic compounds, where two rings share a single atom. nih.govrsc.org These complex structures are often synthesized through multi-component reactions, such as 1,3-dipolar cycloadditions, which allow for the efficient and stereoselective formation of multiple chemical bonds in a single step. rsc.orgnih.gov

Strategic Transformations of the Nitrile Functionality within Pyrrolidine Acetonitriles

The nitrile group of this compound is a key functional handle that can be readily converted into other important chemical groups, significantly enhancing the synthetic versatility of this building block. libretexts.org

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.comchemguide.co.uk This transformation is a fundamental step in the synthesis of many pharmaceutical compounds, as the carboxylic acid functionality can serve as a key pharmacophore or as a precursor for other functional groups like esters and amides. youtube.com

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. libretexts.orgchemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

This conversion is exemplified in the synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid, a derivative of this compound. simsonpharma.com

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine, providing another avenue for molecular diversification. acs.orgorganic-chemistry.org This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. acs.orgosti.govnih.gov The resulting amine can then be further functionalized, for example, by acylation or alkylation, to introduce new substituents and modulate the biological activity of the molecule. This reduction is a key step in creating compounds with the 2-arylethyl amine moiety, a structural feature often found in centrally active compounds. researchgate.net

Applications in the Synthesis of Precursors for Pharmaceutically Relevant Compounds

The versatility of this compound and its derivatives makes them crucial intermediates in the synthesis of a wide range of pharmaceutically active molecules. The ability to construct complex scaffolds and strategically modify the nitrile functionality allows for the creation of compounds targeting various diseases.

The pyrrolidine scaffold is a common feature in drugs for cancer, infectious diseases, metabolic disorders, and central nervous system ailments. researchgate.net For instance, derivatives of pyrrolidine-2,5-dione, which can be synthesized from pyrrolidine precursors, have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer therapy. google.com Furthermore, the synthesis of dihydrouracils spiro-fused to pyrrolidines, which are druglike molecules based on the 2-arylethyl amine scaffold, highlights the importance of the nitrile reduction in creating precursors for compounds with potential central nervous system activity. researchgate.net The controlled hydrolysis of a nitrile-containing pyrrolidine derivative is a key step in the synthesis of Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder. google.com

Integration into Drug Precursor Architectures

The pyrrolidine ring is a fundamental structural motif found in a vast array of pharmaceuticals, making its derivatives highly valuable as precursors in drug synthesis. nih.govmdpi.com The compound this compound, in particular, serves as a versatile building block for creating more complex molecular architectures necessary for biological activity. Its integration into drug precursor frameworks often involves leveraging the reactivity of both the secondary amine of the pyrrolidine ring and the nitrile group.

A notable example is in the synthesis of Darifenacin, a medication used to treat overactive bladder. A derivative of this compound, specifically 3-(R,S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine, is a key intermediate in one of its synthetic routes. The synthesis involves the condensation of 1-tosyl-3-(S)-tosyloxypyrrolidine with diphenylacetonitrile. This is followed by deprotection to yield the crucial pyrrolidine acetonitrile intermediate. google.com This intermediate then undergoes controlled hydrolysis of the nitrile group to an amide, which is a common transformation for this class of compounds in drug synthesis. google.com

Another significant application of pyrrolidine-acetonitrile derivatives is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used for treating type-II diabetes. beilstein-journals.org For instance, the synthesis of Vildagliptin involves the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This precursor is synthesized from L-proline, where the carboxylic acid group is converted into a nitrile. beilstein-journals.org This intermediate is then reacted with 3-hydroxy-1-aminoadamantane to produce Vildagliptin. beilstein-journals.org The pyrrolidine-2-carbonitrile (B1309360) structure is crucial for the drug's inhibitory activity.

The following table outlines the synthesis of key drug precursors derived from pyrrolidine acetonitrile structures.

Drug Precursor Intermediate Key Synthesis Step Reference
Darifenacin3-(R,S)-(1-cyano-1,1-diphenylmethyl)pyrrolidineCondensation of a protected 3-hydroxypyrrolidine derivative with diphenylacetonitrile. google.com
Vildagliptin(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileN-acylation of L-proline followed by conversion of the carboxylic acid to a nitrile. beilstein-journals.org

These examples underscore the strategic importance of the pyrrolidinyl acetonitrile scaffold in constructing precursors for medicinally important compounds. The ability to modify both the pyrrolidine ring and the acetonitrile functional group provides medicinal chemists with a powerful tool for developing novel therapeutic agents. mdpi.com

Leveraging Chiral Pyrrolidine Acetonitrile Building Blocks in Asymmetric Synthesis

Chiral pyrrolidines are privileged structures in asymmetric synthesis, serving as highly effective organocatalysts and chiral auxiliaries. nih.govmdpi.com The incorporation of an acetonitrile group onto the chiral pyrrolidine framework provides a synthetically versatile handle that can be elaborated into various functional groups, further enhancing its utility as a building block. The stereochemistry of the pyrrolidine ring is pivotal in directing the stereochemical outcome of a wide range of chemical transformations. nih.gov

The field of organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, heavily relies on chiral pyrrolidine-based catalysts. nih.gov Proline and its derivatives are among the most studied organocatalysts, capable of promoting highly enantioselective reactions. mdpi.comnih.gov These catalysts operate by forming transient enamines with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner. The substituent at the 3-position of the pyrrolidine ring, such as an acetonitrile group or its derivatives, can significantly influence the catalyst's reactivity and selectivity by altering its steric and electronic properties.

Chiral this compound and its analogs can be prepared with high enantiomeric purity, making them valuable starting materials for the synthesis of complex, optically active molecules. oup.com For example, all four stereoisomers of a pyrrolidine derivative useful as a versatile chiral building block for the synthesis of several pyrrolizidine (B1209537) alkaloids have been prepared in high enantioselectivity. oup.com

Furthermore, C2-symmetrical 2,5-disubstituted pyrrolidines have been extensively used as chiral auxiliaries and ligands in metal-catalyzed reactions. nih.govacs.org These chiral building blocks can direct the stereoselective addition of nucleophiles or control the geometry of transition states in cycloaddition reactions. For instance, chiral phosphoramidite (B1245037) ligands incorporating a pyrrolidine unit have proven highly effective in enantioselective cycloadditions. acs.org The synthesis of these ligands often starts from readily available chiral precursors like pyroglutamic acid or amino acids. nih.gov

The table below summarizes the application of chiral pyrrolidine building blocks in various asymmetric transformations.

Application Area Type of Chiral Pyrrolidine Transformation Key Feature Reference
OrganocatalysisProline and derivativesAldol and Mannich reactionsFormation of chiral enamines to control stereochemistry. mdpi.comnih.gov
Chiral LigandsC2-symmetrical 2,5-diarylpyrrolidinesEnantioselective cycloadditionsCreation of a chiral environment around a metal center. acs.org
Chiral Building BlocksEnantiopure pyrrolidine derivativesSynthesis of natural products (e.g., alkaloids)Provides a stereodefined core structure for further elaboration. oup.com
Chiral AuxiliariesC2-symmetrical 2,5-dimethylpyrrolidinesAsymmetric alkylations and reductionsCovalently attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov

The versatility of chiral pyrrolidine acetonitriles as building blocks in asymmetric synthesis is a testament to the importance of this structural motif in modern organic chemistry. Their application enables the efficient and stereocontrolled synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals and natural products.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Pyrrolidin 3 Yl Acetonitrile

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for the separation of 2-(Pyrrolidin-3-YL)acetonitrile from complex mixtures, enabling its identification and the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity validation of this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For pyrrolidine-containing compounds, which may lack a strong UV chromophore, detection can be challenging. chromforum.org However, by employing suitable detectors and optimizing chromatographic conditions, HPLC can effectively quantify the main compound and detect impurities. pensoft.net

Reversed-phase HPLC (RP-HPLC) is a frequently used mode for the analysis of polar organic compounds like pyrrolidine (B122466) derivatives. pensoft.netmdpi.com In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. pensoft.netshimadzu.com The choice of mobile phase composition, pH, and column temperature are critical parameters that are optimized to achieve the desired separation. pensoft.net For instance, a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and a phosphate (B84403) buffer at a specific pH can be used for the analysis of pyrrole (B145914) derivatives. pensoft.net

The use of high-purity solvents, such as LC-grade acetonitrile, is crucial for sensitive HPLC analysis, especially at short UV wavelengths, as it minimizes baseline noise and the appearance of "ghost peaks" in the chromatogram. shimadzu.comthermofisher.com The validation of an HPLC method according to guidelines from the International Council for Harmonisation (ICH) ensures its accuracy, precision, specificity, and robustness for its intended purpose. pensoft.net

Table 1: Illustrative HPLC Parameters for Pyrrolidine Derivative Analysis

ParameterConditionReference
Column C18 (150 x 4.6 mm, 5 µm) pensoft.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.net
Detection UV at 225 nm pensoft.net
Column Temperature 30 °C pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS can be an invaluable tool for reaction monitoring. mdpi.com

The synthesis of pyrrolidine derivatives can be monitored by taking aliquots from the reaction mixture at different time intervals, preparing them appropriately, and injecting them into the GC-MS system. mdpi.com The resulting chromatogram will show the separation of reactants, intermediates, products, and by-products. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification based on their unique fragmentation patterns. researchgate.netnih.gov

For compounds that are not sufficiently volatile, derivatization techniques can be employed to increase their volatility and improve their chromatographic behavior. researchgate.net The choice of the GC column is also critical for achieving good separation. For example, a capillary column like an Elite-1 (100% dimethylpolysoxane) can be used for the analysis of pyrrolidine derivatives. nih.gov

Spectroscopic Characterization of Pyrrolidine Acetonitrile Compounds

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the molecular identity of this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete structural assignment of pyrrolidine derivatives. nih.govbeilstein-journals.org

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shifts (δ) of the protons in the pyrrolidine ring and the acetonitrile group are characteristic and help in their identification. ipb.pt

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring and the nitrile group are unique and aid in confirming the structure. ipb.ptchemicalbook.com

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous structural elucidation. nih.govhmdb.ca For instance, HMBC can reveal long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. beilstein-journals.org

The choice of solvent is important in NMR spectroscopy as it can influence the chemical shifts of the protons. ipb.pt

Table 2: Predicted ¹³C NMR Chemical Shifts for a Pyrrolidine Ring

Atom PositionChemical Shift (ppm)
C2~47
C3~25
C4~25
C5~47
Note: These are approximate values and can vary based on the substituent and solvent.

Mass Spectrometry (MS) for Molecular Confirmation and Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. mdpi.com For this compound, MS is used to confirm its molecular formula by accurately measuring its molecular mass. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrrolidine derivatives. researchgate.net In ESI-MS, the sample solution is sprayed into the mass spectrometer, and the resulting ions are analyzed. The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound. washington.edu

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of the molecule. In an MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the different structural motifs within the molecule, aiding in its identification. researchgate.net

Techniques for Comprehensive Purity Validation and Impurity Profiling

Ensuring the purity of a pharmaceutical compound is critical for its safety and efficacy. researchgate.netbohrium.com Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in a drug substance. researchgate.net This is a mandatory requirement by regulatory authorities. researchgate.net

A combination of the analytical techniques discussed above is employed for comprehensive purity validation and impurity profiling of this compound.

HPLC is the primary tool for quantifying the purity of the main compound and detecting the presence of impurities. pensoft.net A validated, stability-indicating HPLC method can separate the main compound from its degradation products and process-related impurities. pensoft.net

LC-MS , which combines the separation power of HPLC with the identification capabilities of MS, is a powerful technique for identifying unknown impurities. The HPLC separates the impurities, and the mass spectrometer provides their molecular weights and fragmentation patterns, which can be used to elucidate their structures.

GC-MS can be used to detect and identify volatile or semi-volatile impurities that may be present from the synthesis process. researchgate.net

NMR spectroscopy can be used to characterize the structure of isolated impurities, providing definitive structural confirmation.

The goal of impurity profiling is to ensure that all impurities are below the limits set by regulatory guidelines, such as those from the ICH. researchgate.net

Quantification of Trace Impurities

The quantification of trace impurities in this compound is a critical aspect of quality control. Impurities can originate from starting materials, by-products of the synthesis, or degradation products. The presence of these impurities, even in minute amounts, can potentially affect the stability and safety of the final drug product. Therefore, highly sensitive and specific analytical methods are required for their detection and quantification.

Potential impurities in this compound can be inferred from common synthetic routes for pyrrolidine derivatives and the chemical nature of the molecule itself. mdpi.comorganic-chemistry.org For instance, syntheses involving the reduction of nitriles or amides may leave behind unreacted starting materials or intermediates. sparkl.me The secondary amine and nitrile functionalities are also susceptible to degradation. researchgate.netacs.org High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques used for impurity profiling.

A stability-indicating RP-HPLC method, for example, can be developed to separate the main component from its potential impurities. mdpi.com Such a method would typically utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Table 1: Potential Impurities in this compound and Analytical Methods for Quantification

Potential ImpurityLikely OriginRecommended Analytical Technique
Unreacted Starting MaterialsIncomplete reaction during synthesisHPLC-UV, GC-MS
PyrrolidineDegradation or synthetic by-productGC-MS, or HPLC with derivatization
3-CyanopyrrolidineIsomeric impurity from synthesisHPLC-UV, GC-MS
2-(Pyrrolidin-3-yl)acetic acidHydrolysis of the nitrile groupHPLC-UV, LC-MS
Oxidative degradation productsExposure to air or oxidizing agentsLC-MS

This table presents hypothetical potential impurities based on general chemical principles and may not represent the actual impurity profile of a specific manufacturing process.

Derivatization Strategies for Enhanced Analytical Detection

This compound lacks a strong chromophore, which can result in poor sensitivity when using UV detection in HPLC. To overcome this limitation, pre-column or post-column derivatization strategies are often employed. Derivatization involves reacting the analyte with a reagent to form a derivative that has significantly improved detection characteristics. nih.govthermofisher.com

For the secondary amine functionality in this compound, a variety of derivatizing agents can be used to introduce a UV-absorbing or fluorescent tag. This not only enhances sensitivity but can also improve the chromatographic properties of the analyte. thermofisher.comnih.gov

One common approach is the use of sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride (NSCl). nih.gov The reaction of NSCl with the secondary amine of a pyrrolidine derivative introduces a naphthalene (B1677914) group, which is strongly UV-absorbent, allowing for detection at wavelengths around 254 nm with high sensitivity. nih.gov Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with secondary amines to form highly fluorescent derivatives, enabling detection at picomolar concentrations. thermofisher.comhelsinki.firesearchgate.net

Fluorescent derivatization is particularly advantageous for achieving very low limits of detection. Reagents like (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole have been successfully used for the HPLC analysis of other pyrrolidine-containing compounds, allowing for their determination in complex biological matrices. nih.gov The use of such reagents would be directly applicable to the analysis of this compound.

Table 2: Derivatization Reagents for Enhanced HPLC Detection of this compound

Derivatizing AgentTarget Functional GroupDetection MethodAdvantage
2-Naphthalenesulfonyl chloride (NSCl)Secondary AmineHPLC-UVEnhanced UV absorbance nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl)Secondary AmineHPLC-FluorescenceHigh fluorescence quantum yield, high sensitivity thermofisher.comhelsinki.firesearchgate.net
Dansyl chlorideSecondary AmineHPLC-FluorescenceStable derivatives, good sensitivity nih.gov
(R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazoleSecondary AmineHPLC-FluorescenceChiral separation and high sensitivity nih.gov
F-trap pyreneSecondary AmineHPLC-FluorescenceReagent peak-free analysis, high sensitivity nih.gov

This table summarizes derivatization strategies applicable to the secondary amine in this compound based on literature for similar compounds.

Future Directions and Emerging Research Opportunities in 2 Pyrrolidin 3 Yl Acetonitrile Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The push towards "green chemistry" is reshaping the synthesis of pyrrolidine (B122466) derivatives. nih.gov Researchers are actively exploring methods that reduce waste, use less hazardous materials, and improve energy efficiency.

Recent advancements include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to increase the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov

Ultrasound-Promoted Synthesis: The use of ultrasound has enabled the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using environmentally friendly reagents like citric acid in green solvents. rsc.org This method boasts a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org

Biocatalytic Approaches: Enzymes are being employed for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org

Catalyst-Free and Metal-Free Reactions: Efforts are underway to develop synthetic routes that avoid the use of heavy metal catalysts, further enhancing the environmental profile of these processes. organic-chemistry.orgtandfonline.com For instance, a metal-free, Lewis acid-mediated reductive hydroamination cascade has been developed for the stereoselective synthesis of pyrrolidines. organic-chemistry.org

Table 1: Comparison of Sustainable Synthetic Methods for Pyrrolidine Derivatives
MethodKey FeaturesAdvantagesReference
Microwave-Assisted Organic Synthesis (MAOS)Uses microwave irradiation to accelerate reactions.Increased efficiency, reduced reaction times. nih.gov
Ultrasound-Promoted SynthesisEmploys ultrasonic waves to promote reactions.Clean reaction, easy work-up, high yields, short reaction times. rsc.org
BiocatalysisUtilizes enzymes as catalysts.High stereoselectivity, mild reaction conditions. rsc.org
Metal-Free CatalysisAvoids the use of heavy metal catalysts.Reduced environmental impact and toxicity. organic-chemistry.org

Exploration of Novel Reactivity and Chemical Transformations for Pyrrolidine Acetonitriles

The functional groups of 2-(pyrrolidin-3-yl)acetonitrile, the secondary amine and the nitrile, offer a rich playground for chemical transformations. The pyrrolidine ring itself is a versatile scaffold that allows for extensive chemical modifications to develop therapeutically valuable compounds. tandfonline.com

Key areas of exploration include:

Functionalization at Multiple Positions: Research has shown that substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring provide significant opportunities for optimizing biological activity. nih.govtandfonline.com

Tandem and Cascade Reactions: Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences have been developed to produce α-cyano pyrrolidines in good yield and regioselectivity. nih.gov

Asymmetric C-H Functionalization: The direct introduction of functional groups in a diastereoselective and enantioselective manner is a highly attractive strategy from a pharmaceutical perspective, as many biologically active molecules possess related structural features. acs.org

Cycloaddition Reactions: 1,3-dipolar cycloadditions are a classical and effective method for preparing five-membered heterocycles like pyrrolidines. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new chemical entities. nih.gov For pyrrolidine derivatives, computational models are being used to predict biological activity, understand reaction mechanisms, and design novel compounds. tandfonline.comscispace.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA have been successfully used to study the structural requirements for designing novel inhibitors based on the pyrrolidine scaffold. tandfonline.comscispace.com These models can predict the inhibitory activity of new compounds and provide insights into favorable and unfavorable structural modifications. tandfonline.com

Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets, helping to understand the mode of interaction and identify key amino acids that govern activity. tandfonline.comscispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the influence of solvent on reactivity and the conformational flexibility of the pyrrolidine ring. tandfonline.comrsc.orgrsc.org

Density Functional Theory (DFT) Calculations: DFT is used to study the electronic structure of molecules and predict their reactivity. It has been employed to understand the nucleophilicity of pyrrolidine in different solvent mixtures. rsc.orgrsc.orgresearchgate.net

Table 2: Computational Tools in Pyrrolidine Chemistry
Computational ToolApplicationKey InsightsReference
3D-QSAR (CoMFA, CoMSIA)Predicting biological activity and guiding compound design.Identifies structural features that enhance or diminish activity. tandfonline.comscispace.com
Molecular DockingPredicting ligand-protein binding modes.Reveals key interactions for target-specific binding. tandfonline.comscispace.com
Molecular Dynamics (MD) SimulationsStudying molecular motion and solvent effects.Explains the influence of the environment on reactivity and conformation. tandfonline.comrsc.orgrsc.org
Density Functional Theory (DFT)Investigating electronic structure and reactivity.Predicts nucleophilicity and reaction mechanisms. rsc.orgrsc.orgresearchgate.net

Integration with High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new drug candidates, the synthesis and screening of large numbers of compounds are essential. High-throughput technologies are being increasingly integrated into the workflow of pyrrolidine chemistry.

Key developments include:

Combinatorial Chemistry and Library Synthesis: Encoded combinatorial chemistry has been used to prepare and screen libraries of highly functionalized pyrrolidines. nih.gov This approach allows for the rapid generation of a diverse set of compounds for biological evaluation. nih.gov

Flow Chemistry: Continuous flow protocols offer a rapid, cost-efficient, and scalable method for producing libraries of chiral α-substituted pyrrolidines. rsc.orgnih.gov This technology has been successfully applied to the synthesis of trisubstituted drug-like pyrrolidines. nih.govresearchgate.net

High-Throughput Screening (HTS): HTS provides a common method for identifying "hit" compounds from large libraries. researchgate.net The development of lead-like libraries with suitable properties for optimization is a key focus. researchgate.net

The integration of these advanced methodologies promises to significantly accelerate the exploration of the chemical space around this compound, leading to the discovery of novel compounds with valuable applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.